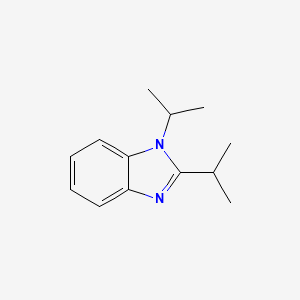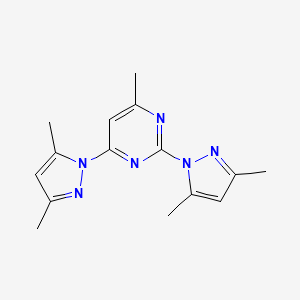
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine
Übersicht
Beschreibung
“2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine” is a chemical compound that has been used in the synthesis of a 1D Ni (II) coordination polymer . This compound is part of the pyrazole family, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse biological activities and are found in several drugs currently on the market .
Synthesis Analysis
The compound has been synthesized in the creation of a 1D Ni (II) coordination polymer. The reaction involved NiSO4·6H2O with 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) and SCN− as a linker in an acidic medium by heating under reflux conditions .Chemical Reactions Analysis
The compound has been involved in the synthesis of a 1D Ni (II) coordination polymer. In this process, it underwent acid-mediated hydrolysis, losing one of the pyrazolyl arms .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Polymer Formation
This compound serves as a ligand in coordination chemistry, forming complex structures with metals. An example is its role in creating a 1D Ni (II) coordination polymer . This process involves the compound reacting with nickel sulfate hexahydrate and thiocyanate under acidic conditions, leading to a polymeric structure with potential applications in material science .
Antimicrobial Applications
The compound has been utilized in synthesizing coordination polymers that exhibit antimicrobial properties. For instance, a polymer formed with this ligand has shown effectiveness against pathogenic fungal strains like A. fumigatus and C. albicans, as well as bacterial strains including S. aureus and E. coli .
Anticancer Activity
Research indicates that coordination complexes derived from this compound can exhibit cytotoxic activities against cancer cell lines. Specifically, a nickel-based complex with this ligand has demonstrated potential in treating liver and lung carcinomas, with IC50 values indicating its effectiveness .
Biological Evaluations of Zinc Complexes
When used to synthesize zinc pincer complexes, this compound has shown significant biological activity. These complexes have been evaluated for their antibacterial and anticancer properties, with one complex displaying excellent antibacterial activity against B. subtilis and P. vulgaris .
Antioxidant Properties
Zinc complexes involving this ligand have also been assessed for their antioxidant capabilities. One such complex exhibited better antioxidant activity than another, highlighting the influence of the ligand’s structure on the complex’s properties .
Synthesis of Derivatives
The compound is a precursor in the synthesis of various derivatives with potential pharmaceutical applications. These derivatives can be synthesized through reactions that yield significant outcomes, such as the creation of thiazolo[4,5-b]pyridine derivatives.
Lead Compound in Pharmaceutical Research
Triazine derivatives, including those related to this compound, are known lead compounds in pharmaceutical research. They have a diverse range of applications due to their antimicrobial, anticancer, anti-HIV, and anti-inflammatory activities .
Wirkmechanismus
Target of Action
The primary target of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine is metal ions, specifically Zinc (Zn) and Nickel (Ni) . These metal ions play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
The compound acts as a pincer ligand , coordinating with the metal ion via three interactions with the two pyrazole moieties and the s-triazine core . In the case of Ni, the coordination environment is completed by two thiocyanate groups in cis positions to one another . This results in a one-dimensional polymeric structure that extends along the c-direction .
Result of Action
The Zn and Ni complexes of the compound have shown interesting biological activity. The Zn complex has excellent antibacterial activity against B. subtilis and P. vulgaris . Both complexes have shown cytotoxic activities against hepatocellular (HepG-2) and lung (A-549) cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the Ni complex involves an acidic medium and heating under reflux conditions
Eigenschaften
IUPAC Name |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFXSVQMOKZZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
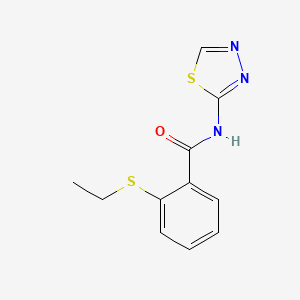
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)
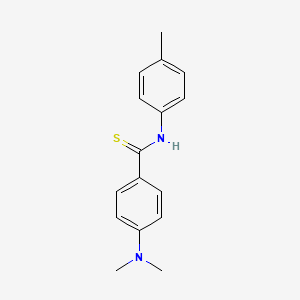
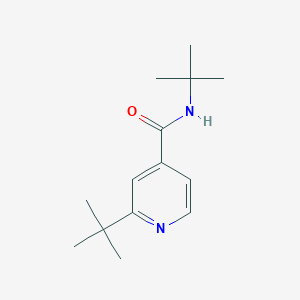
![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)
